Cas no 477870-29-4 (4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate)
4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate Chemical and Physical Properties
Names and Identifiers
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- ACETIC ACID 4-(4-DIMETHOXYMETHYL-PYRIMIDIN-2-YL)-PHENYL ESTER
- 4-[4-(DIMETHOXYMETHYL)-2-PYRIMIDINYL]PHENYL ACETATE
- 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate
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- MDL: MFCD02102354
4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 171251-500mg |
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate |
477870-29-4 | 500mg |
$918.00 | 2023-09-06 | ||
| Matrix Scientific | 171251-1g |
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate |
477870-29-4 | 1g |
$1836.00 | 2023-09-06 | ||
| Matrix Scientific | 171251-5g |
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate |
477870-29-4 | 5g |
$7343.00 | 2023-09-06 | ||
| TRC | D177325-25mg |
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate |
477870-29-4 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D177325-50mg |
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate |
477870-29-4 | 50mg |
$ 380.00 | 2022-06-05 | ||
| A2B Chem LLC | AI83098-1mg |
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl acetate |
477870-29-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI83098-5mg |
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl acetate |
477870-29-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI83098-10mg |
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl acetate |
477870-29-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI83098-500mg |
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl acetate |
477870-29-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI83098-1g |
4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl acetate |
477870-29-4 | >90% | 1g |
$1295.00 | 2024-04-19 |
4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate Suppliers
4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate
Chemical Profile of 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate (CAS No. 477870-29-4)
4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate, identified by its Chemical Abstracts Service (CAS) number 477870-29-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrimidine core appended to a phenyl ring with dimethoxymethyl substituents, has garnered attention due to its structural complexity and potential biological activities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of drugs targeting various therapeutic pathways, including cancer, inflammation, and infectious diseases.
The dimethoxymethyl group at the para position of the phenyl ring introduces a unique electronic and steric environment, which can modulate the interactions of the molecule with biological targets. This feature makes 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate a promising candidate for further derivatization and optimization in drug discovery programs. The acetic acid moiety at one end of the molecule provides a polar pharmacophore that can enhance solubility and binding affinity in biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the pyrimidine ring can interact with nucleic acid bases or protein pockets, while the phenyl ring and its substituents can engage in hydrophobic or π-stacking interactions. These insights have guided the synthesis of analogs with improved pharmacokinetic profiles and target specificity.
In vitro studies have begun to explore the potential bioactivities of 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate. Preliminary results indicate that this compound may exhibit inhibitory effects on certain enzymes or receptors implicated in human diseases. For instance, modifications to the pyrimidine ring have been shown to alter kinase inhibition profiles, a key mechanism in oncology research. Additionally, the presence of electron-withdrawing groups like dimethoxymethyl can fine-tune reactivity, making the compound a versatile intermediate for further functionalization.
The synthesis of 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These techniques not only improve yield but also enable access to structural diversity for high-throughput screening.
The pharmaceutical industry has increasingly adopted green chemistry principles to minimize environmental impact during drug development. In this context, 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate represents an opportunity to apply sustainable synthetic routes. Researchers are exploring biocatalytic methods and solvent-free reactions to enhance sustainability while maintaining high chemical yields. Such approaches align with global initiatives to promote eco-friendly pharmaceutical manufacturing.
As interest in personalized medicine grows, compounds like 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate are being evaluated for their potential use in targeted therapies. The ability to modify specific regions of the molecule allows for tailored interactions with disease-specific biomarkers. This flexibility is crucial for developing treatments that address individual patient needs without systemic side effects.
The role of pyrimidine derivatives in modern medicine cannot be overstated. They form the backbone of several FDA-approved drugs used to treat conditions ranging from HIV/AIDS to autoimmune disorders. The structural motif present in 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate builds upon this legacy by incorporating novel substituents that may enhance therapeutic efficacy or reduce toxicity compared to existing agents.
Future research directions for 4-4-(Dimethoxymethyl)-2-pyrimidinylphenyl acetate include exploring its role as a scaffold for antiviral or anticancer agents. Preclinical studies are underway to assess its potential as a lead compound or intermediate for further development by pharmaceutical companies. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.
The chemical diversity offered by compounds like 477870-29-4 underscores their value as building blocks in drug discovery pipelines. By leveraging cutting-edge synthetic strategies and computational tools, researchers can rapidly explore new chemical spaces and identify molecules with optimized properties for clinical use. This iterative process is critical for addressing unmet medical needs and advancing human health through innovative chemical solutions.
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